molecular formula C20H25N3O B3121509 (9R)-9-Amine-6'-methoxy-Cinchonan CAS No. 287979-82-2

(9R)-9-Amine-6'-methoxy-Cinchonan

Cat. No. B3121509
CAS RN: 287979-82-2
M. Wt: 323.4 g/mol
InChI Key: RIEKOKLABHBCGI-AFHBHXEDSA-N
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Description

Synthesis Analysis

The synthesis of primary amines derived from 9-amino (9-deoxy) epi cinchona alkaloids, valuable catalysts used in the asymmetric functionalization of carbonyl compounds, has been described . Two procedures for the synthesis are provided, one of which is more convenient for scale-up .


Molecular Structure Analysis

The molecular formula of “(9R)-9-Amine-6’-methoxy-Cinchonan” is C20H25N3O . The molecular weight is 323.44 . The InChI code is 1S/C20H25N3O/c1-3-13-12-23-9-7-14 (13)10-19 (23)20 (21)16-6-8-22-18-5-4-15 (24-2)11-17 (16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13?,14?,19-,20-/m1/s1 .


Chemical Reactions Analysis

“(9R)-9-Amine-6’-methoxy-Cinchonan” and its derivatives are primarily used in the synthesis of various compounds and as catalysts in stereoselective reactions. For instance, primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids are valuable for asymmetric functionalization of carbonyl compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(9R)-9-Amine-6’-methoxy-Cinchonan” include a molecular weight of 432.8 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 4 . The exact mass is 431.129796 g/mol . The monoisotopic mass is 431.129796 g/mol . The topological polar surface area is 51.4 Ų . The heavy atom count is 27 .

Scientific Research Applications

Synthesis and Catalytic Applications

(9R)-9-Amine-6'-methoxy-Cinchonan and its derivatives are primarily used in the synthesis of various compounds and as catalysts in stereoselective reactions. For instance, primary amines derived from 9-amino(9-deoxy)epi cinchona alkaloids are valuable for asymmetric functionalization of carbonyl compounds. These compounds are synthesized from alkaloids like quinine and quinidine, and are used as bifunctional aminocatalysts (Cassani et al., 2013). Additionally, these alkaloids are effective in the asymmetric transfer hydrogenation in both iridium and rhodium catalytic systems, showcasing their utility in producing aromatic ketones with high enantioselectivity and conversion rates (He et al., 2006).

Crystallography and Molecular Structure

The crystal structure of derivatives like 6'-methoxy-(8α,9R)-cinchonan-9-ol-3-carboxylic acid ethyl ester has been studied. The molecular conformation of these compounds is significant in understanding their chemical properties and reactivity (Lewiński et al., 1995).

Organocatalysis

These alkaloids play a significant role in organocatalysis. The amides of 9-amino(9-deoxy)epicinchonine have been used as chiral base catalysts in enantioselective decarboxylation reactions. The conformation of these bases is crucial for understanding and optimizing their catalytic activity (Brunner et al., 2000). Moreover, cinchona alkaloid-derived urea-catalyzed asymmetric conjugate additions have been studied, demonstrating their potential in chiral recognition and effective catalysis (Grayson & Houk, 2016).

Chemical Modifications and Derivatives

The chemical modifications and synthesis of various derivatives of these alkaloids have been extensively studied. These include creating non-biaryl atropisomers, which have shown effectiveness in organocatalytic reactions like Michael addition and asymmetric Friedel-Crafts amination (Brandes et al., 2006). Additionally, investigations into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium have provided insights into the influence of configurations at different positions on these alkaloids (Schmidt et al., 2012).

properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEKOKLABHBCGI-AFHBHXEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9R)-9-Amine-6'-methoxy-Cinchonan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 2
(9R)-9-Amine-6'-methoxy-Cinchonan
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(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 4
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 5
(9R)-9-Amine-6'-methoxy-Cinchonan
Reactant of Route 6
(9R)-9-Amine-6'-methoxy-Cinchonan

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